Zinc chloride

Overview

Description

Zinc chloride (ZnCl₂) is an inorganic compound with the chemical formula ZnCl₂. It exists in anhydrous and hydrated forms, with nine known crystalline structures . Highly soluble in water and hygroscopic, ZnCl₂ is prepared via reactions of zinc metal, oxide, or sulfide with hydrochloric acid (HCl) or hydrogen chloride gas . Key industrial applications include catalysis, pharmaceuticals, metallurgy, and chemical activation due to its Lewis acidity and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Zinc chloride can be synthesized through several methods. One common method involves the direct combination of zinc metal with chlorine gas: [ \text{Zn (s) + Cl₂ (g) → ZnCl₂ (s)} ] Another method involves the reaction of zinc with hydrochloric acid: [ \text{Zn (s) + 2HCl (aq) → ZnCl₂ (s) + H₂ (g)} ] For industrial production, this compound is often prepared by treating zinc oxide or zinc sulfide with hydrochloric acid .

Types of Reactions:

Oxidation and Reduction: this compound does not undergo oxidation or reduction easily due to the stable +2 oxidation state of zinc.

Substitution Reactions: this compound can react with ammonia to form complexes such as Zn(NH₃)₄Cl₂.

Hydrolysis: When dissolved in water, this compound forms an acidic solution due to hydrolysis: [ \text{ZnCl₂ + H₂O → Zn(OH)Cl + HCl} ]

Common Reagents and Conditions:

Ammonia: Forms complexes with this compound.

Hydrochloric Acid: Used in the synthesis of this compound from zinc metal or zinc oxide.

Major Products:

Zinc Hydroxychloride: Formed during hydrolysis.

Hydrogen Gas: Produced during the reaction with hydrochloric acid.

Scientific Research Applications

Pharmaceutical and Medical Applications

Zinc chloride plays a crucial role in the pharmaceutical industry due to its antiseptic and preservative properties. It is commonly used in:

- Topical Ointments : Acts as an antimicrobial agent to prevent infections.

- Eye Drops : Preserves biological integrity for diagnostic purposes.

- Dental Products : Utilized in mouthwashes and dental cement formulations.

A study published in Frontiers in Physiology highlighted the compound's potential in promoting glycoprotein synthesis and antioxidant gene expression, confirming its significance in regenerative medicine .

Agricultural Applications

In agriculture, this compound serves as a micronutrient fertilizer, enhancing soil fertility and crop yield. Zinc is essential for plant growth as it contributes to enzyme function and protein synthesis. Without adequate zinc, crops can exhibit stunted growth. The incorporation of this compound into fertilizers helps improve soil health .

Water Treatment Applications

This compound is utilized in water treatment processes as a coagulant to remove impurities from water. It effectively binds with suspended particles, facilitating their removal through filtration. This application is vital for maintaining water quality and ensuring safe drinking water .

Industrial Manufacturing Applications

The industrial sector employs this compound in various manufacturing processes:

- Textile Industry : Acts as a mordant to improve dye uptake and colorfastness.

- Soldering Fluxes : Cleans metal surfaces to ensure strong joints during soldering.

- Adhesives : Enhances bonding properties in adhesive formulations.

This compound's role as a stabilizer in dye production also highlights its importance in the textile sector .

Chemical Industry Applications

In the chemical industry, this compound serves as a catalyst and reagent in numerous reactions:

- Organic Synthesis : Facilitates complex molecule formation in pharmaceuticals and agrochemicals.

- Dehydrating Agent : Used in various organic reactions to promote transformations under anhydrous conditions.

A notable application includes its use in synthesizing organic products such as dyes and phenols .

Metallurgical Applications

This compound is widely used in metallurgy for:

- Fluxing Agent : Helps remove oxides during welding processes.

- Rust Removal : Serves as a rust remover on metal surfaces.

Additionally, it is involved in producing aluminum alloy profiles and solving metal surface layers .

Environmental Applications

In environmental management, this compound assists in wastewater treatment by minimizing hydrogen sulfide gas release through its reaction with sulfides, thus controlling odors . Furthermore, it has applications as a herbicide for controlling unwanted vegetation on roofs and driveways.

Data Table of Applications

| Application Area | Specific Uses | Benefits/Outcomes |

|---|---|---|

| Pharmaceutical | Antiseptic ointments, eye drops | Prevents infections, preserves biological specimens |

| Agriculture | Micronutrient fertilizer | Enhances soil fertility and crop yield |

| Water Treatment | Coagulant | Improves water quality for safe drinking |

| Industrial Manufacturing | Textile mordant, soldering flux | Enhances dye uptake, ensures strong metal joints |

| Chemical Industry | Catalyst for organic synthesis | Facilitates complex reactions |

| Metallurgical | Fluxing agent, rust remover | Cleans surfaces during welding |

| Environmental | Wastewater treatment, herbicide | Controls odors, manages unwanted vegetation |

Case Studies

-

Regenerative Medicine Study :

A study investigated the effects of this compound on human keratinocytes (HaCaT cells), demonstrating non-cytotoxic effects at low concentrations while promoting antioxidant gene expression relevant to wound healing . -

Agricultural Impact Research :

Research showed that incorporating this compound into fertilizers significantly improved crop yields by addressing zinc deficiency in soils . -

Water Quality Assessment :

A study evaluated the effectiveness of this compound as a coagulant in removing impurities from industrial wastewater, confirming its efficacy in enhancing water quality before discharge into the environment .

Mechanism of Action

Zinc chloride exerts its effects through several mechanisms:

Catalytic Role: Acts as a cofactor in many enzymatic reactions.

Structural Role: Stabilizes the structure of proteins and cell membranes.

Regulatory Role: Involved in the regulation of gene expression and immune function.

Comparison with Similar Compounds

Physicochemical Properties

- Thermal Stability : Decomposes at ~730°C, with a melting point of 290°C .

- Coordination Chemistry : In aqueous solutions, Zn²⁺ coordinates with 4–6 water molecules, but chloride coordination dominates at high Cl⁻/Zn²⁺ ratios .

Zinc chloride shares functional similarities with other metal chlorides, particularly MgCl₂, AlCl₃, and CdCl₂. Below is a detailed comparison:

Physical and Chemical Properties

| Property | ZnCl₂ | MgCl₂ | AlCl₃ | CdCl₂ |

|---|---|---|---|---|

| Melting Point (°C) | 290 | 714 | 190 (sublimes) | 568 |

| Solubility in Water | 432 g/100 mL (25°C) | 54.3 g/100 mL (20°C) | Reacts violently | 140 g/100 mL (20°C) |

| Hygroscopicity | High | Moderate | High | Moderate |

| Lewis Acidity | Moderate | Weak | Strong | Weak |

| Coordination in H₂O | Cl⁻ or H₂O ligands | H₂O ligands | Partially hydrolyzed | Cl⁻ or H₂O ligands |

Key Observations :

- ZnCl₂ and AlCl₃ exhibit strong hygroscopicity, but AlCl₃ is a stronger Lewis acid, making it preferable for Friedel-Crafts alkylation .

- MgCl₂ has higher thermal stability, suited for high-temperature applications like de-icing .

- CdCl₂ shares structural similarities with ZnCl₂ but poses higher toxicity risks .

Catalysis

- ZnCl₂: Mild Lewis acid for Diels-Alder reactions and organozinc reagent synthesis .

- AlCl₃ : Preferred for strong acid catalysis (e.g., Friedel-Crafts) due to higher Lewis acidity .

- MgCl₂: Limited catalytic use but critical in Ziegler-Natta polymerization .

Chemical Activation

- ZnCl₂, MgCl₂, and AlCl₃ are used as activators in charcoal production. ZnCl₂ enhances porosity and cross-linking, outperforming MgCl₂ in carbon material activation .

Analytical Chemistry

- Zn²⁺ interferes with Griess reactions by over-reducing nitrite, whereas Cd²⁺ is more reliable for nitrate-to-nitrite conversion .

Research Advancements

Stability in Complex Systems

- In chloride-rich environments, ZnCl₂ forms mixed corrosion products (e.g., simonkolleite, Zn₅(OH)₈Cl₂·H₂O), complicating phase analysis compared to simpler MgCl₂ or AlCl₃ systems .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing high-purity zinc chloride, and how can hydrolysis-induced impurities be mitigated?

- This compound is synthesized via direct reaction of zinc metal with hydrochloric acid () or chlorine gas () under controlled conditions. Hydrolysis, which introduces oxychloride impurities, can be minimized by using anhydrous reagents, inert atmospheres, and recrystallization from hot dioxane or treatment with thionyl chloride to remove water .

Q. Which spectroscopic and analytical techniques are most effective for assessing this compound purity, and what key indicators should researchers prioritize?

- Purity can be validated using X-ray diffraction (XRD) for crystallinity, nuclear magnetic resonance (NMR) for structural confirmation, and inductively coupled plasma mass spectrometry (ICP-MS) for trace metal analysis. The National Institute of Standards and Technology (NIST) provides reference data (e.g., CAS 7646-85-7) for cross-verification of physical properties like hygroscopicity and melting point .

Q. How does the acidic nature of aqueous this compound solutions influence its role in organic synthesis or catalytic applications?

- Aqueous ZnCl solutions (pH ~1 for 6 M) act as Lewis acid catalysts, facilitating Friedel-Crafts alkylation and acylations. Researchers must account for pH-dependent reactivity by buffering systems or co-solvents to stabilize intermediates. For example, partial neutralization forms basic chlorides (e.g., Zn(OH)Cl), which can alter reaction pathways .

Advanced Research Questions

Q. What methodologies resolve contradictions in mass transfer efficiency during zinc recovery from chloride solutions using solvent extraction columns?

- The Forward Mixing Model (FMM) effectively predicts mass transfer coefficients in Modified Rotating Disc Contactor (MRDC) columns. Studies show 98.85% extraction efficiency at 410 rpm rotor speed, with validation through axial dispersion and backflow analysis. Discrepancies arise from varying inlet flow rates; systematic parameter optimization (rotor speed, phase ratios) is critical .

Q. How should experimental controls be designed to isolate this compound’s effects in biomolecular oxidative stress studies?

- In hepatorenal toxicity models, control groups should include baseline oxidative stress markers (e.g., malondialdehyde for lipid peroxidation) and co-treatment with antioxidants (e.g., zinc oxide nanoparticles) to differentiate ZnCl-specific effects from general metal-induced stress. Dose-response curves and time-course analyses are essential to identify thresholds for cellular damage .

Q. What computational strategies optimize reaction parameters for this compound’s role in silicon tetrachloride reduction processes?

- Thermodynamic modeling of the Zn/SiCl fluidized bed system (e.g., Gibbs free energy minimization) identifies optimal temperatures (1050–1300°C) and zinc feed rates. Experimental validation achieved 97.7% silicon recovery efficiency, with scale-up requiring CFD simulations to predict deposition rates and wall adhesion effects .

Q. Methodological Best Practices

- Reproducibility : Follow Beilstein Journal guidelines for experimental sections: detail synthesis protocols, impurity profiles, and characterization data. Use supplemental files for extensive datasets (e.g., >5 compounds) .

- Data Validation : Cross-reference physical properties (e.g., solubility, melting point) with NIST Chemistry WebBook to ensure consistency .

- Conflict Resolution : Address contradictory findings (e.g., hydrolysis vs. purity) by documenting environmental controls (humidity, temperature) and validation via multiple analytical techniques .

Properties

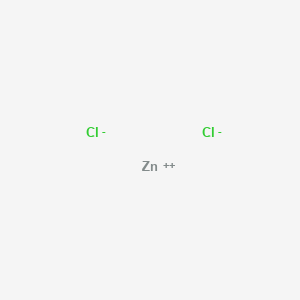

Molecular Formula |

Cl2Zn |

|---|---|

Molecular Weight |

136.3 g/mol |

IUPAC Name |

zinc;dichloride |

InChI |

InChI=1S/2ClH.Zn/h2*1H;/q;;+2/p-2 |

InChI Key |

JIAARYAFYJHUJI-UHFFFAOYSA-L |

Canonical SMILES |

[Cl-].[Cl-].[Zn+2] |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.